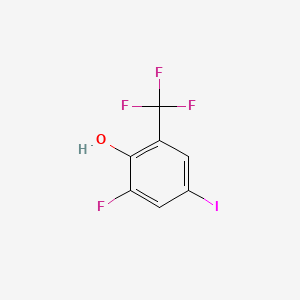
2-Fluoro-4-iodo-6-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-iodo-6-(trifluoromethyl)phenol is an organofluorine compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-6-(trifluoromethyl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 2-fluoro-4-(trifluoromethyl)phenol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-6-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the phenol group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents), halides, and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Major Products Formed
Substitution: Formation of various substituted phenols and aromatic compounds.
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of deiodinated phenols and reduced hydroxyl derivatives.
Scientific Research Applications
2-Fluoro-4-iodo-6-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-6-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)phenol: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-2-(trifluoromethyl)phenol: Similar structure but with different substitution pattern, leading to variations in chemical properties.
2-Fluoro-6-iodo-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a phenol ring, resulting in different chemical behavior and applications.
Uniqueness
2-Fluoro-4-iodo-6-(trifluoromethyl)phenol is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on a phenol ring. This unique structure imparts distinct chemical properties, such as high reactivity in substitution reactions and potential biological activities .
Properties
Molecular Formula |
C7H3F4IO |
|---|---|
Molecular Weight |
306.00 g/mol |
IUPAC Name |
2-fluoro-4-iodo-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3F4IO/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2,13H |
InChI Key |
ITXFIFQOAOJKOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















